Dimethyl(pent-4-yn-1-yl)amine hydrochloride
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Overview
Description
Dimethyl(pent-4-yn-1-yl)amine hydrochloride is a chemical compound with the molecular formula C₇H₁₄ClN. It is a derivative of pentynylamine, characterized by the presence of a dimethylamino group attached to a pentynyl chain. This compound is commonly used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl(pent-4-yn-1-yl)amine hydrochloride typically involves the reaction of pent-4-yn-1-amine with dimethylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Pent-4-yn-1-amine+Dimethylamine+Hydrochloric acid→Dimethyl(pent-4-yn-1-yl)amine hydrochloride
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Dimethyl(pent-4-yn-1-yl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Dimethyl(pent-4-yn-1-yl)amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: Research into potential therapeutic applications, including drug development, often involves this compound.
Mechanism of Action
The mechanism of action of dimethyl(pent-4-yn-1-yl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, thereby influencing the activity of enzymes or receptors. This modulation can result in various biological effects, depending on the context of its use .
Comparison with Similar Compounds
Pent-4-yn-1-amine: A precursor in the synthesis of dimethyl(pent-4-yn-1-yl)amine hydrochloride.
Dimethylamine: Another precursor used in the synthesis.
N,N-Dimethylpent-4-yn-1-amine: A closely related compound with similar chemical properties.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its combination of a pentynyl chain and a dimethylamino group makes it a versatile compound in various applications .
Properties
IUPAC Name |
N,N-dimethylpent-4-yn-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-4-5-6-7-8(2)3;/h1H,5-7H2,2-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIGWWJMBTZPKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC#C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56850-01-2 |
Source
|
Record name | dimethyl(pent-4-yn-1-yl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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